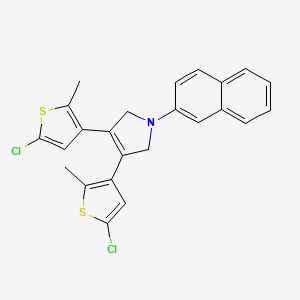
3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” is a complex organic compound that features a pyrrole core substituted with thiophene and naphthalene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Thiophene Groups: The thiophene groups can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the Naphthalene Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced catalytic systems.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrrole ring, potentially converting it to a pyrrolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings might yield thiophene sulfoxides or sulfones.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用機序
The mechanism of action for this compound will depend on its specific application. For instance, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3,4-Bis-(2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- 3,4-Bis-(5-chloro-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
Uniqueness
The presence of both chloro and methyl substituents on the thiophene rings, along with the naphthalene group, might confer unique electronic properties to the compound, making it particularly interesting for applications in organic electronics.
特性
分子式 |
C24H19Cl2NS2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
3,4-bis(5-chloro-2-methylthiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H19Cl2NS2/c1-14-19(10-23(25)28-14)21-12-27(13-22(21)20-11-24(26)29-15(20)2)18-8-7-16-5-3-4-6-17(16)9-18/h3-11H,12-13H2,1-2H3 |
InChIキー |
XYQQAGBIIHQFQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)Cl)C2=C(CN(C2)C3=CC4=CC=CC=C4C=C3)C5=C(SC(=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


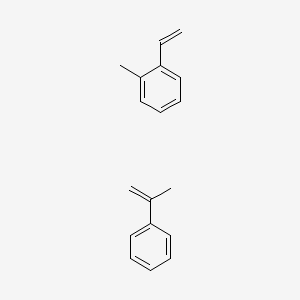
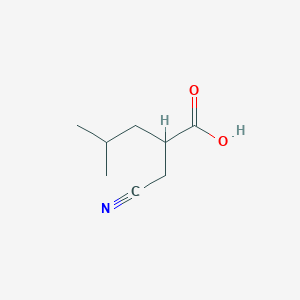
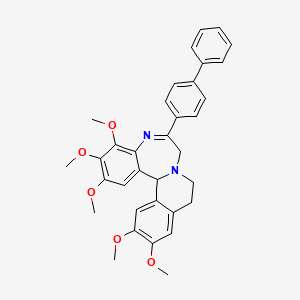
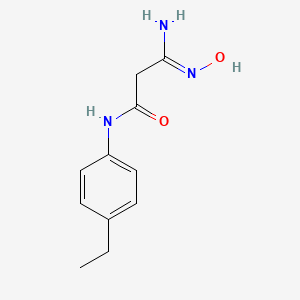
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
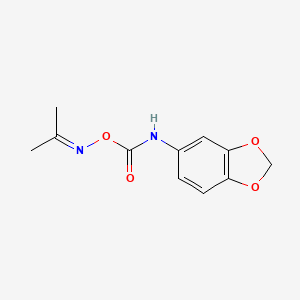

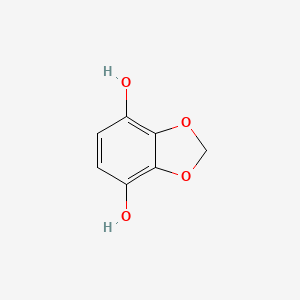
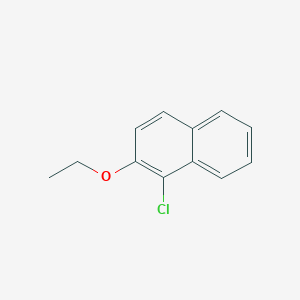
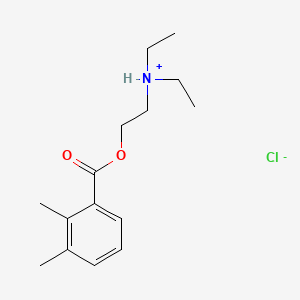


![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

